13-Epitorulosol

Description

Botanical Sources and Geographic Distribution

13-Epitorulosol has been reported in several botanical sources, with a strong association with coniferous trees.

Coniferous species, belonging to families like Pinaceae and Cupressaceae, are significant sources of this compound.

Pinus contorta, commonly known as lodgepole pine or shore pine, and Pinus banksiana, known as Jack pine, have been identified as sources of this compound. Pinus contorta is found in western North America, from southern Alaska to Mexico and east through the Rocky Mountains oregonstate.eduwikipedia.org. Pinus banksiana has a wide distribution across much of Canada and the northern United States missouribotanicalgarden.orgzoosauvage.orgwikipedia.org. Research has indicated the presence of epitorulosol in the bark extracts of Pinus banksiana taylorfrancis.com.

Species within the Larix genus, such as Larix decidua (European larch) and Larix laricina (tamarack), are also known to contain this compound. Larix decidua is native to the mountainous regions of central Europe wikipedia.org. Larix laricina is found in boreal forests across North America conifers.org. This compound has been identified as a labdane-type diterpene in the stem bark of Larix laricina researchgate.netnih.gov. Oleoresins from most Larix species contain epimanool, but epitorulosol is found in some species, excluding L. decidua and L. gmelini, while the hybrid L. Xeurolepis contains both researchgate.netresearchgate.net.

Several members of the Cupressaceae family are known to produce this compound. Cryptomeria japonica, also known as Sugi or Japanese cedar, is considered endemic to Japan and is widely cultivated wikipedia.org. This compound has been isolated from the leaves of Cryptomeria japonica mdpi.comspectrabase.comunimas.my. Cupressus torulosa and Cupressus sempervirens are also reported sources mdpi.com. Tetraclinis articulata and Austrocedrus chilensis (Cordilleran cypress), native to Chile and Argentina, have also shown the presence of this compound mdpi.comnih.govact.gov.auchileflora.comwikipedia.org. Dacrydium biforme, a coniferous tree endemic to New Zealand, formerly known as Halocarpus biformis, has also been identified as a source scispace.comwikipedia.org.

Here is a table summarizing some of the coniferous sources of this compound:

| Species | Family | Geographic Distribution | Source Material (if specified) |

| Pinus banksiana | Pinaceae | Canada, Northern USA | Bark extracts |

| Pinus contorta | Pinaceae | Western North America | |

| Larix decidua | Pinaceae | Central Europe | Oleoresins |

| Larix laricina | Pinaceae | North America | Stem bark, Oleoresins |

| Cryptomeria japonica | Cupressaceae | Japan (endemic), widely cultivated | Leaves |

| Cupressus torulosa | Cupressaceae | ||

| Cupressus sempervirens | Cupressaceae | ||

| Tetraclinis articulata | Cupressaceae | ||

| Austrocedrus chilensis | Cupressaceae | Chile, Argentina | Resin |

| Dacrydium biforme | Podocarpaceae | New Zealand | Heartwood |

While coniferous species are primary sources, this compound has also been found in other plant origins. Cistus creticus is one such example mdpi.com.

Propolis as a Derived Source of this compound

Propolis, a resinous substance produced by honeybees, is another source of this compound. Bees collect plant resins and exudates from various botanical sources, including trees, and metabolize them to produce propolis semanticscholar.orgnih.gov. The presence of this compound in propolis samples, particularly those from Mediterranean regions, suggests that bees collect resins containing this compound from plants, likely including members of the Cupressaceae family which are common in such areas mdpi.comsemanticscholar.orgmdpi.comstrath.ac.ukznaturforsch.com. The diterpenic profile of some propolis samples points towards Cupressaceae as the source plants mdpi.com.

Here is a table showing the presence of this compound in propolis from different locations:

| Source of Propolis | Geographic Origin | Presence of this compound |

| Propolis Sample | Libya | Identified |

| Propolis Samples | Greece | Identified |

Structure

3D Structure

Properties

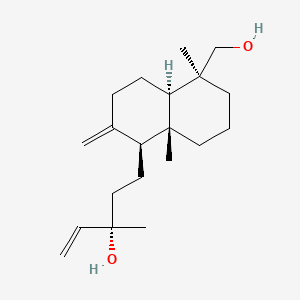

IUPAC Name |

(3S)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-6-19(4,22)13-10-16-15(2)8-9-17-18(3,14-21)11-7-12-20(16,17)5/h6,16-17,21-22H,1-2,7-14H2,3-5H3/t16-,17-,18+,19+,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERFAZQCIAZODG-CENDIDJXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCC[C@]2([C@H]1CCC(=C)[C@@H]2CC[C@@](C)(C=C)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101110479 | |

| Record name | (αS,1S,4aR,5S,8aR)-α-Ethenyldecahydro-5-(hydroxymethyl)-α,5,8a-trimethyl-2-methylene-1-naphthalenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101110479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3650-30-4 | |

| Record name | (αS,1S,4aR,5S,8aR)-α-Ethenyldecahydro-5-(hydroxymethyl)-α,5,8a-trimethyl-2-methylene-1-naphthalenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3650-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS,1S,4aR,5S,8aR)-α-Ethenyldecahydro-5-(hydroxymethyl)-α,5,8a-trimethyl-2-methylene-1-naphthalenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101110479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Natural Bioproduction of 13 Epitorulosol

Propolis as a Derived Source of 13-Epitorulosol

Influence of Geographical Origin and Botanical Source on this compound Content in Propolis

The presence and concentration of this compound in propolis are closely linked to the flora in the region where the propolis is collected. The chemical composition of propolis is primarily determined by its botanical source, which in turn varies with geographical location and season. nih.gov Studies on propolis from different regions have revealed diverse chemical profiles, with compounds like this compound being characteristic of certain types. For instance, this compound has been identified as a diterpene component in propolis from Libya. researchgate.net Brazilian propolis, particularly that collected from Baccharis and Clusia species, has also been reported to contain epitorulosol alongside other diterpenes such as manoyl-oxide, ferruginol, 13-epitorreferol, agathadiol, manool, and copalol. nih.gov The specific plant resins collected by bees from sources like birch, conifers, elm, palm, pine, poplars, willow, and Asteraceae contribute to the final composition of propolis. nih.gov This highlights how the local vegetation dictates the array of compounds, including this compound, present in the propolis.

Data on the precise quantitative variation of this compound across numerous geographical origins and botanical sources in a format suitable for a comprehensive data table was not consistently available in the consulted sources. However, the qualitative identification of this compound in propolis from specific regions and plant sources underscores the significant influence of these factors on its occurrence.

Variability of this compound in Propolis from Different Bee Species

The species of bee collecting propolis also contributes to the variability in its composition. Both honey bees (Apis mellifera) and stingless bees (Meliponini) produce propolis, although the international literature has historically focused more on propolis from A. mellifera. nih.govnih.gov Stingless bees, such as Tetragonisca angustula, Frieseomelitta longipes, and various Tetragonula species, produce propolis, and their collection preferences can lead to different chemical profiles compared to honey bees. nih.govnih.govmdpi.comscielo.br The genetic variability of the bee species can influence the chemical composition of the propolis they produce. scielo.br While the consulted sources confirm that different bee species produce propolis with varied compositions influenced by their collection habits and the available flora, specific detailed research findings quantifying the variability of this compound content directly attributable to different bee species, independent of geographical and botanical influences, were not extensively available to form a comparative data table. However, the general principle that bee species contribute to propolis variability is established. nih.govnih.govmdpi.commdpi.comnih.govresearchgate.netscielo.br

Isolation and Advanced Characterization of 13 Epitorulosol

Extraction Methodologies from Complex Natural Matrices

Extracting 13-epitorulosol from its natural sources requires methods capable of isolating it from a diverse array of other compounds present in the matrix. Common extraction procedures for medicinal plants and natural products include maceration, digestion, decoction, infusion, percolation, Soxhlet extraction, supercritical extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and pressurized liquid extraction (PLE) mdpi.comoleumdietetica.esnih.govarcjournals.orgorganomation.com. The choice of solvent is critical and often involves polar solvents (e.g., water, alcohols), intermediate polar solvents (e.g., acetone, dichloromethane), and nonpolar solvents (e.g., n-hexane, ether, chloroform), depending on the target compound's polarity and the matrix oleumdietetica.es.

For instance, this compound has been isolated from propolis, a complex resinous substance collected by honeybees from various plant sources mdpi.comnih.govmdpi.com. The diterpenic profile of propolis samples can suggest the botanical origin, such as the Cupressaceae family, which is known to contain diterpenes like this compound and 13-epicupressic acid nih.gov. Ethanol extracts of propolis samples have been analyzed, indicating the presence of this compound among other compounds mdpi.comznaturforsch.com. Another source is the bark of Larix laricina, from which this compound (identified as compound 2) was isolated as a labdane-type diterpene researchgate.net.

Chromatographic Separation Techniques for Isolation

Following initial extraction, chromatographic techniques are essential for separating this compound from other co-extracted compounds to obtain a purified sample. These techniques exploit differences in the physical and chemical properties of the compounds, such as polarity, size, and affinity for a stationary phase khanacademy.orgrotachrom.com.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and purification of natural products, including diterpenes like this compound nih.govspringernature.comnih.gov. It involves a liquid mobile phase and a stationary phase (column) through which the sample passes. Different modes of HPLC, such as normal-phase and reversed-phase, can be employed depending on the polarity of the target compound and the matrix springernature.com. HPLC can be used for both analytical purposes (identification and quantification) and preparative purposes (isolation of larger quantities) nih.govchromatographyonline.com. While the search results mention HPLC in the context of separating various compounds from natural extracts and for general natural product isolation nih.govspringernature.comnih.govresearchgate.net, specific details on the use of HPLC solely for the isolation of this compound were not extensively provided. However, it is a standard technique applicable to diterpene purification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique commonly used for the analysis and identification of volatile and semi-volatile compounds, including diterpenes mdpi.comznaturforsch.comresearchgate.netdergipark.org.trphcogj.cominnovatechlabs.combiomedpharmajournal.org. In GC-MS, the sample is first separated by gas chromatography based on their boiling points and interaction with the stationary phase in the GC column. The separated compounds then enter a mass spectrometer, which measures their mass-to-charge ratio (m/z) and fragmentation patterns, providing structural information innovatechlabs.com.

GC-MS has been utilized for the identification of this compound in various natural extracts, such as propolis mdpi.comznaturforsch.com. The identification is typically achieved by comparing the obtained mass spectrum and retention time with those of authentic standards or spectral libraries like Wiley's NIST Mass Spectral Library znaturforsch.com. For example, this compound has been identified by GC-MS with a specific retention time and a molecular ion peak (M=306) and characteristic fragment ions (e.g., m/z 257) researchgate.net.

An example of GC-MS conditions used for analyzing propolis extracts where this compound was identified includes using a DB 5MS column (30 m x 0.25 mm, 0.25 μm film thickness) with helium as the carrier gas at a flow rate of 0.7 ml/min. The temperature program might involve an initial temperature hold followed by increments to a higher temperature to elute various compounds znaturforsch.com.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry nebiolab.com. This technique is particularly useful for analyzing less volatile or thermally labile compounds that are not suitable for GC-MS nebiolab.com. LC separates compounds based on their interaction with the stationary and mobile phases, and the eluting compounds are then detected by a mass spectrometer, providing molecular weight and structural information through fragmentation nebiolab.com.

LC-MS, including LC-MS/MS (tandem mass spectrometry), is widely used for the identification and quantification of various compounds in complex matrices nebiolab.comthermofisher.comnih.govunc.edu. While the search results discuss LC-MS in the context of analyzing natural product extracts and its advantages in sensitivity and selectivity nebiolab.comthermofisher.comnih.gov, specific applications detailing the isolation of this compound solely by LC-MS were not explicitly found. However, given its nature as a diterpene alcohol, LC-MS would be a suitable technique for its analysis and potentially preparative isolation.

Medium Pressure Liquid Chromatography (MPLC)

MPLC is a preparative chromatographic technique used for the purification of compounds on a larger scale than analytical HPLC but typically at lower pressures than preparative HPLC. It is often used as an intermediate step after initial extraction and before final purification by techniques like HPLC.

MPLC has been effectively used in the isolation of this compound from natural sources. For instance, in the isolation of compounds from Libyan propolis, MPLC fractionation was carried out on a silica (B1680970) column. A specific program using hexane (B92381) and ethyl acetate (B1210297) mixtures as the mobile phase was employed to elute different compounds. This process successfully yielded this compound from a fraction mdpi.com. The method involved dissolving the sample in a solvent mixture, absorbing it onto Celite, and introducing it into the MPLC system with a silica column and a defined flow rate and solvent gradient mdpi.com.

Spectroscopic and Spectrometric Elucidation of this compound Structure

Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS). NMR provides information about the hydrogen and carbon atoms in the molecule, including their chemical environment and connectivity researchgate.netmdpi.com. Analysis of 1D and 2D NMR data (such as COSY, HSQC, and HMBC) allows for the assignment of signals to specific atoms and the determination of the molecular skeleton and functional groups researchgate.net.

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) or electron ionization mass spectrometry (EI-MS), provides the molecular weight and fragmentation pattern of the compound researchgate.netmdpi.com. The molecular ion peak gives the exact mass, which can be used to determine the elemental composition. Fragmentation patterns provide clues about the structural subunits of the molecule mdpi.com.

For this compound, spectroscopic data, including ¹H and ¹³C NMR, have been reported and used for its identification researchgate.netmdpi.com. Comparison of these spectral data with literature values for known compounds, such as abiesonic acid, helps in confirming the structure researchgate.net. Mass spectrometry data, including the molecular ion peak (M=306), are also crucial for confirming the molecular weight and formula researchgate.netspectrabase.com.

Interactive Data Table: Isolation and Characterization Techniques

| Technique | Application in this compound Studies | Key Findings/Details |

| Extraction | From propolis, Larix laricina bark, Cryptomeria japonica leaves. mdpi.comnih.govresearchgate.net | Various methods applicable; solvent choice is crucial. Often initial step before chromatography. oleumdietetica.es |

| MPLC | Purification of fractions from propolis. mdpi.com | Used silica column, hexane/ethyl acetate gradient. Yielded this compound from a specific fraction. mdpi.com |

| GC-MS | Identification in propolis and other plant extracts. mdpi.comznaturforsch.comresearchgate.net | Provides retention time and mass spectrum (M=306, fragment ions like m/z 257). mdpi.comznaturforsch.comresearchgate.net Used for comparative analysis with libraries. znaturforsch.com |

| HPLC | General separation/purification of natural products. nih.govspringernature.comnih.govresearchgate.net | Applicable for diterpene isolation; various modes available (normal/reversed phase). springernature.com |

| LC-MS | Analysis of less volatile compounds; provides molecular weight/fragmentation. nebiolab.comthermofisher.com | Suitable for analysis of diterpenes; offers sensitivity and selectivity. nebiolab.comthermofisher.com |

| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation of isolated compound. researchgate.netmdpi.com | Provides detailed information on functional groups, connectivity, and stereochemistry. researchgate.netmdpi.com |

| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. researchgate.netresearchgate.netmdpi.comspectrabase.com | Confirms molecular formula and provides structural clues. Molecular ion M=306 observed. researchgate.netspectrabase.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique used to determine the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C) libretexts.org. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial for the comprehensive characterization of this compound.

1D NMR Techniques (e.g., ¹H, ¹³C, DEPT)

1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule, as well as their local electronic environments libretexts.orgsigmaaldrich.com. ¹H NMR spectra show signals for each distinct proton, with their chemical shifts, splitting patterns, and integration providing insights into the molecule's functional groups and connectivity. ¹³C NMR provides signals for each unique carbon atom, with chemical shifts being particularly informative about the hybridization state and the presence of nearby electronegative atoms libretexts.org.

Distortionless Enhancement by Polarization Transfer (DEPT) is a ¹³C NMR technique that helps determine the number of protons attached to each carbon atom (CH₃, CH₂, CH, or quaternary carbon) libretexts.org. This is achieved by acquiring spectra at different pulse angles (e.g., DEPT-45, DEPT-90, DEPT-135), which cause signals for CH, CH₂, and CH₃ groups to appear with different phases or to be suppressed.

Studies on the characterization of this compound have utilized ¹H and ¹³C NMR spectroscopy, often comparing the obtained spectra to literature data for known compounds nih.gov. For instance, the structure of compounds, including this compound, isolated from propolis were characterized by comparison of their ¹H and ¹³C-NMR spectra to literature data nih.gov. Similarly, the structure of this compound isolated from Larix laricina was established using 1D NMR methods nih.govresearchgate.net. While specific detailed NMR data (chemical shifts, coupling constants) for this compound from these studies are not consistently presented in the search results in a format suitable for a comprehensive table, the application of these techniques is confirmed. SpectraBase provides access to ¹³C NMR spectra for this compound, indicating the availability of such data for detailed analysis spectrabase.com.

2D NMR Techniques (e.g., NOESY, COSY, HMQC, HMBC)

2D NMR techniques provide more detailed information about the connectivity and spatial relationships between atoms in a molecule. These experiments are essential for unequivocally assigning signals in the 1D spectra and confirming the proposed structure.

Correlation Spectroscopy (COSY): Shows correlations between protons that are coupled to each other, revealing direct or indirect through-bond connectivity researchgate.net.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): Shows correlations between protons and the carbons to which they are directly attached (one-bond correlation), aiding in the assignment of proton and carbon signals researchgate.net.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, providing information about longer-range connectivity and helping to piece together the molecular skeleton researchgate.net.

Nuclear Overhauser Effect Spectroscopy (NOESY): Shows correlations between protons that are spatially close to each other, regardless of whether they are bonded, which is crucial for determining the relative stereochemistry of a molecule researchgate.net.

The characterization of this compound isolated from Larix laricina involved the use of 2D NMR techniques, including NOESY, COSY, HMQC, and HMBC, in addition to 1D NMR nih.govresearchgate.net. These experiments were instrumental in establishing the structure of the compound.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern elsevier.commsu.edu. Advanced MS techniques offer high sensitivity, resolution, and specificity, making them valuable for the characterization of natural products like this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS)

High-Resolution Electron Ionization Mass Spectrometry (HREIMS) provides accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and fragment ions nih.govresearchgate.net. Electron Ionization (EI) is a hard ionization technique that typically produces abundant fragment ions, which can be used to deduce structural information. Electrospray Ionization (ESI) is a soft ionization technique often used with high-resolution mass analyzers, producing primarily protonated or deprotonated molecules, although fragmentation can occur depending on the conditions aocs.org. The term HREIMS, as used in the context of characterizing this compound from Larix laricina, likely refers to high-resolution mass analysis following electron ionization, which was used to establish the structure of the compound nih.govresearchgate.net. The exact mass obtained from HREIMS helps to confirm the molecular formula of this compound (C₂₀H₃₄O₂) spectrabase.com.

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples in their native state (solids, liquids, or gases) with minimal or no sample preparation spectralworks.comtargetanalysis.gr. DART-MS involves directing a stream of excited-state gas (typically helium or nitrogen) towards the sample, leading to ionization through various mechanisms, often involving atmospheric water vapor spectralworks.com. This technique is particularly useful for high-throughput screening and analysis of volatile and semi-volatile compounds targetanalysis.grnih.gov. While the provided search results discuss DART-MS in general and its applications in various fields spectralworks.comtargetanalysis.grnih.govjeolusa.combruker.com, specific data or detailed research findings on the DART-MS analysis of this compound were not found within the provided snippets. However, DART-MS's capability for rapid analysis of natural products suggests its potential applicability in the characterization workflow for this compound.

Atmospheric Pressure Chemical Ionization Ion Trap Mass Spectrometry (APCI-IT-MS)

Atmospheric Pressure Chemical Ionization (APCI) is another atmospheric pressure ionization technique often coupled with MS, including ion trap mass spectrometers (IT-MS) copernicus.orgresearchgate.net. APCI typically involves a corona discharge to ionize solvent molecules, which then transfer charge to the analyte molecules aocs.org. This technique is suitable for the analysis of less polar and semi-volatile compounds aocs.org. Ion trap mass analyzers are capable of performing multiple stages of mass spectrometry (MSⁿ), allowing for the fragmentation of selected ions to obtain structural information copernicus.org. While the search results describe the use of APCI-IT-MS for analyzing organic acids in aerosols copernicus.orgresearchgate.net, specific detailed research findings on the APCI-IT-MS analysis of this compound were not present in the provided snippets. The general principles of APCI-IT-MS, including its soft ionization capabilities and the ability of ion traps to perform MSⁿ experiments, highlight its potential utility in the detailed structural characterization of this compound through fragmentation studies.

Chemical Synthesis and Derivatization Studies of 13 Epitorulosol

Strategies for the Total and Semisynthesis of Labdane (B1241275) Diterpenoids Precursors (e.g., Ozonolysis of Labdanoids)

The synthesis of labdane diterpenoids, including 13-epitorulosol and its precursors, often involves total synthesis or semisynthesis from more readily available natural labdanoids. Semisynthesis typically utilizes existing labdane skeletons and modifies them through targeted chemical reactions.

Ozonolysis is a significant oxidative cleavage method employed in the semisynthesis of labdane diterpenoid precursors. This reaction is particularly useful for cleaving carbon-carbon double bonds, allowing for the controlled degradation of side chains or modifications within the cyclic structure. Studies have investigated the ozonolysis of various labdanoids, such as sclareol (B1681606), larixol, neoabienols, isoabienol, and sclareoloxide, to obtain norlabdanic derivatives that can serve as starting materials for the synthesis of other terpenoids ichem.md. Ozonolysis of epitorulosol itself has also been studied, yielding specific products from the cleavage of its double bonds acs.org.

Regioselective oxidative cleavage of double bonds in labdane diterpenoids can be achieved through careful control of reaction conditions. For instance, ozonolysis performed at low temperatures in solvents like dichloromethane (B109758) has shown better selectivity towards specific double bonds, such as the C12,C13 double bond in certain labdane derivatives, yielding aldehyde-esters nih.gov. Another oxidative method involving OsO4/NaIO4 treatment can also be used for double bond cleavage, with the outcome being strongly dependent on experimental conditions like temperature nih.gov. These controlled oxidative degradation methods are crucial for preparing diverse intermediates from natural labdane sources for the synthesis of compounds with desired structures.

Chemical Derivatization for Analytical Enhancement and Structural Modification

Chemical derivatization involves modifying the functional groups of an analyte through a chemical reaction. This process is frequently applied in analytical chemistry to improve the properties of compounds for analysis by techniques such as Gas Chromatography (GC) and Mass Spectrometry (MS) nih.govspectroscopyonline.comresearchgate.net. For diterpenoids like this compound, which contain hydroxyl groups and a double bond, derivatization can enhance volatility, thermal stability, and detection sensitivity nih.govresearchgate.netchromtech.com.

Derivatization for Gas Chromatography (GC) Analysis (e.g., Silylation, Acylation, Alkylation)

GC requires analytes to be volatile and thermally stable to pass through the chromatographic column without decomposition or significant interaction with the stationary phase researchgate.netphenomenex.com. Many polar compounds, including diterpene alcohols like this compound, may exhibit low volatility or poor peak shape in GC analysis due to hydrogen bonding or adsorption effects researchgate.netphenomenex.com. Derivatization addresses these issues by converting polar functional groups into less polar, more volatile derivatives nih.govresearchgate.netchromtech.com.

Common derivatization methods for GC analysis of compounds with active hydrogens (such as hydroxyl, carboxyl, and amine groups) include silylation, acylation, and alkylation nih.govresearchgate.netchromtech.comresearchgate.net.

Silylation: This is a widely used method that replaces active hydrogens with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS) nih.govchromtech.comphenomenex.com. Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used sigmaaldrich.com. Silylation generally increases the volatility and thermal stability of polar compounds, leading to improved peak shape and chromatographic resolution nih.govphenomenex.comresearchgate.net. The reactivity of functional groups towards silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide sigmaaldrich.com.

Acylation: Acylation involves the reaction of an analyte with an acylating agent, often an anhydride (B1165640) or acyl halide, to form an ester or amide nih.govchromtech.com. This method is effective for derivatizing highly polar functional groups chromtech.com. Fluoroacylation, using reagents like fluorinated anhydrides, can introduce electrophoric groups that enhance detection, particularly in negative chemical ionization MS jfda-online.com.

Alkylation: Alkylation, often in the form of esterification for carboxylic acids, replaces active hydrogens with an alkyl group researchgate.netchromtech.com. While primarily used for carboxylic acids, alkylation can also be applied to other functional groups researchgate.netchromtech.com.

These derivatization techniques are essential for enabling the effective separation and detection of polar labdane diterpenoids like this compound by GC-MS nih.govunimas.myresearchgate.net.

Biosynthetic Pathways and Enzymatic Transformations of 13 Epitorulosol

Elucidation of Labdane (B1241275) Diterpenoid Biosynthesis Relevant to 13-Epitorulosol

The biosynthesis of labdane diterpenoids, including this compound, originates from the C20 precursor GGPP. This process is typically initiated by a Class II diterpene synthase (diTPS), often referred to as a copalyl diphosphate (B83284) synthase (CPS) wikidata.orgchem960.comnih.gov. The CPS enzyme catalyzes a protonation-initiated cyclization of GGPP to form a bicyclic intermediate, commonly copalyl diphosphate (CPP) or one of its stereoisomers, such as ent-CPP or syn-CPP wikidata.orgchem960.comnih.gov. The specific stereochemistry of the resulting bicyclic intermediate is determined by the active site architecture of the particular Class II diTPS involved chem960.comnih.gov.

Following the initial cyclization, a Class I diTPS, also known as a kaurene synthase-like (KSL) enzyme, typically acts on the bicyclic diphosphate intermediate wikidata.orgchem960.comnih.gov. Class I diTPSs catalyze ionization-dependent cyclization and/or rearrangement reactions, often involving the cleavage of the diphosphate ester bond and the generation of carbocation intermediates nih.gov. These steps further elaborate the diterpene scaffold, leading to the diverse array of labdane-related structures . The final structure of the diterpenoid is then often achieved through subsequent enzymatic modifications, such as hydroxylations catalyzed by cytochrome P450 enzymes chem960.com.

While the specific enzymatic steps leading directly to this compound have not been as extensively characterized in the provided literature as those for some other labdane diterpenoids like abietadiene or kaurene, its classification as a labdane diterpenoid indicates that its biosynthesis follows this general scheme, involving the sequential action of Class II and Class I diTPSs on GGPP, followed by potential further modifications.

Investigation of Stereochemical Control at C-13 in Diterpenoid Biosynthesis

Stereochemical control, particularly at positions like C-13, is a critical aspect of diterpenoid biosynthesis and contributes significantly to the structural diversity and biological activity of these compounds. In the context of labdane-related diterpenoids, the stereochemistry at C-13 is often determined during the cyclization and rearrangement steps catalyzed by Class I diTPSs.

Studies on related diterpenoids, such as those with pimarane (B1242903) and abietane (B96969) skeletons, have shed light on the enzymatic mechanisms that control stereochemistry at this position. These mechanisms often involve the precise positioning and stabilization of carbocation intermediates within the enzyme's active site. For instance, the formation of different pimarane and isopimarane (B1252804) isomers, which differ in their stereochemistry at C-13, arises from the cyclization of intermediates like the pimarenyl cation. The specific folding and catalytic residues within the Class I diTPS dictate how these carbocations are generated, stabilized, and subsequently quenched, leading to defined stereocenters.

Mutational analyses of diterpene synthases have identified specific amino acid residues critical for controlling the product profile and the stereochemical outcome of the reaction. These residues can influence substrate binding, the trajectory of the cyclization cascade, and the final deprotonation or quenching step that terminates the reaction. The stereochemistry at C-13 in this compound, being a defining feature of its structure compared to its epimer torulosol, is therefore a direct consequence of the stereocontrol exerted by the specific diTPSs involved in its biosynthetic pathway. Although the exact enzymes responsible for setting the C-13 stereochemistry in this compound are not explicitly detailed in the search results, the principles observed in the biosynthesis of other labdane-related diterpenoids with defined C-13 stereochemistry are highly relevant.

Enzymatic Biocatalysis for this compound Precursors and Analogues

Enzymatic biocatalysis offers a powerful approach for the synthesis and modification of complex natural products like labdane diterpenoids, providing high regio- and stereoselectivity under mild reaction conditions. This is particularly valuable for accessing specific diterpenoid structures, including precursors and analogues of compounds like this compound, which may be challenging to synthesize using traditional chemical methods.

Biocatalytic transformations relevant to labdane diterpenoids include enzymatic hydroxylation, which can introduce hydroxyl groups at specific positions on the diterpene scaffold. Filamentous fungi, for example, have been explored as biocatalysts for the regio- and stereoselective hydroxylation of labdane diterpenes. These enzymatic reactions can complement the natural biosynthetic pathways or be used to modify naturally occurring diterpenoids to produce novel analogues.

Furthermore, the enzymes involved in diterpene biosynthesis, particularly diTPSs and cytochrome P450 enzymes, can be utilized in engineered biological systems for the heterologous production of diterpenoids. By reconstituting parts of the biosynthetic pathway in a suitable host organism, it is possible to produce specific diterpene scaffolds and their oxygenated derivatives. Combinatorial biosynthesis, involving the co-expression of different Class II and Class I diTPSs, has been shown to expand the range of accessible diterpene skeletons with improved stereochemical control.

Biological Activities and Mechanistic Investigations of 13 Epitorulosol in Preclinical Models

In Vitro and Non-Human In Vivo Antimicrobial Activities

Research indicates that 13-epitorulosol possesses antimicrobial properties, demonstrating efficacy against certain bacterial and fungal strains in laboratory settings. kib.ac.cnnih.govnih.govspectrabase.com

Antibacterial Efficacy (e.g., against oral pathogens, Gram-negative and Gram-positive strains)

Studies have shown that this compound exhibits antibacterial activity. kib.ac.cnnih.govnih.gov Specifically, it has demonstrated activity against Gram-positive bacteria such as Micrococcus hiemalis. nih.gov Weak inhibitory activity has also been reported against Staphylococcus aureus and Bacillus subtilis. nih.gov However, no activity against Gram-negative bacteria was observed in some studies. nih.gov

Gram-positive bacteria are characterized by a thick peptidoglycan cell wall that retains crystal violet stain, appearing purple under a microscope. medicalnewstoday.comwikipedia.orghealthline.comnih.gov Gram-negative bacteria have a thinner peptidoglycan layer situated between two membranes and stain pink or red. medicalnewstoday.comwikipedia.orghealthline.comnih.gov The difference in cell wall structure can influence the effectiveness of antimicrobial agents. wikipedia.orgnih.gov While some studies focus on a broad spectrum of bacteria, others specifically investigate activity against oral pathogens. nih.govmdpi.comthejcdp.com

Antifungal Efficacy

This compound has also been reported to possess antifungal activity. kib.ac.cnspectrabase.com While specific fungal strains and efficacy data for this compound are not extensively detailed in the provided snippets, the compound's presence in sources with known antifungal properties, such as certain Abies species and propolis, supports this activity. kib.ac.cnnih.govspectrabase.commdpi.com

Antioxidant Potential and Related Cellular Mechanisms

Investigations into the biological activities of this compound suggest it may have antioxidant potential. nih.govresearchgate.net Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS) and protecting cells from oxidative stress. intec.edu.domdpi.comfrontiersin.orgfrontiersin.org While the precise cellular mechanisms of this compound's antioxidant activity are not fully elucidated in the provided text, general mechanisms of antioxidants include scavenging free radicals, chelating metal ions, and modulating the expression of antioxidant enzymes. intec.edu.domdpi.comfrontiersin.orgfrontiersin.org

Anti-Trypanosomal Activity in Protozoan Models

Propolis, a natural substance containing this compound, has been actively investigated for its strong antiprotozoal activity, particularly against parasites belonging to the order Kinetoplastida, such as Trypanosoma spp. semanticscholar.orgnih.gov These protozoa are responsible for diseases like African Trypanosomiasis (sleeping sickness) and Chagas disease. nih.gov While the specific contribution of this compound to the anti-trypanosomal activity of propolis is part of ongoing research, studies on propolis highlight its potential in inhibiting the growth of these parasites in in vitro and in vivo models. semanticscholar.orgnih.gov

Potentiation of Adipogenesis and Associated Metabolic Effects in Cellular Models

Studies have explored the role of this compound in the potentiation of adipogenesis in cellular models. Adipogenesis is the process by which preadipocytes differentiate into mature adipocytes, contributing to the formation of adipose tissue. mdpi.comtouchstonelabs.orgmdpi.com This process is regulated by various factors and plays a significant role in metabolic health. mdpi.comtouchstonelabs.orgmdpi.com Research, potentially involving compounds structurally related to this compound or extracts containing it, has investigated the impact on adipocyte differentiation and associated metabolic effects in cellular systems. nih.govnih.gov

Other Reported Biological Activities in Non-Human Systems

Beyond the activities detailed above, other biological effects of this compound in non-human systems have been explored. While specific examples are limited in the provided information, the broader study of natural compounds like diterpenes from sources such as Abies species and propolis indicates a potential for diverse bioactivities. kib.ac.cnsemanticscholar.orgresearchgate.net These could encompass various effects depending on the source and the specific research focus.

Structure Activity Relationship Sar Studies of 13 Epitorulosol and Analogues

Experimental Approaches for SAR Elucidation in Diterpenoids

Experimental SAR studies for diterpenoids, including labdane-type compounds like 13-Epitorulosol, typically involve the synthesis or isolation of a series of structurally related compounds (analogues) and the evaluation of their biological activities using relevant assays labnovo.com. By systematically modifying specific parts of the diterpenoid scaffold and observing the resulting changes in activity, researchers can deduce the importance of different functional groups, stereochemistry, and structural motifs labnovo.com.

Key experimental approaches include:

Synthesis and Isolation of Analogues: This is a cornerstone of experimental SAR. Analogues can be obtained through chemical synthesis, semi-synthesis (modifying a naturally occurring diterpenoid), or by isolating related compounds from natural sources labnovo.comchemwhat.pt. For diterpenoids, common modifications explored include alterations to hydroxyl groups (e.g., esterification, etherification), saturation/unsaturation of double bonds, changes in alkyl side chains, and modifications to the ring system chemwhat.ptcheminfo.orgnih.govthegoodscentscompany.com. For this compound, a labdane (B1241275) diterpene with hydroxyl groups at C-13 and C-19 and unsaturation at C-8(17) and C-14, potential modifications could target these positions to understand their contribution to activity.

Biological Assays: Synthesized or isolated analogues are tested in appropriate biological assays to quantify their activity labnovo.com. The choice of assay depends on the specific biological effect being studied. For instance, if investigating the adipogenesis potentiation reported for epitorulosol nih.gov, assays measuring lipid accumulation or differentiation markers in relevant cell lines would be employed. Other diterpenoid SAR studies have utilized assays for anti-inflammatory activity, cytotoxicity against cancer cells (including multidrug-resistant lines), antifeedant effects, and modulation of efflux pumps like P-glycoprotein cheminfo.orgnih.govthegoodscentscompany.com.

Activity Profiling: The biological activity of each analogue is measured, often across a range of concentrations to determine potency metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). Comparing these values across the series of analogues allows for the identification of structural changes that enhance or diminish activity.

Analysis of Structure-Activity Relationships: The collected biological data is then correlated with the structural variations among the compounds. This analysis aims to identify which parts of the molecule are essential for activity, which can be modified without losing activity, and which modifications lead to improved potency or selectivity labnovo.com. For example, SAR studies on other diterpenoids have highlighted the critical role of free hydroxyl groups at specific positions or the impact of esterification thegoodscentscompany.com. The presence of specific features like a furan (B31954) ring or certain substitution patterns has also been identified as important for activity in different diterpenoid classes nih.gov.

Experimental SAR is often an iterative process, where initial findings guide the design and synthesis of further analogues to refine the understanding of the structural requirements for activity labnovo.com.

Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Derivatives

Computational methods play an increasingly significant role in SAR studies, complementing experimental approaches and providing insights into molecular interactions and properties that are difficult to measure directly labnovo.com. For this compound and its potential derivatives, computational modeling and Quantitative Structure-Activity Relationship (QSAR) analysis can be valuable tools.

Computational approaches include:

Molecular Modeling: This involves creating three-dimensional models of molecules to understand their shapes, electronic properties, and how they might interact with biological targets labnovo.com. Techniques like conformational analysis can identify stable 3D structures, which are crucial for understanding how a molecule might fit into a binding site. Semiempirical computer modeling has been used in diterpenoid SAR studies to compare molecular properties.

Molecular Docking: If a putative biological target for this compound or its analogues is known (e.g., an enzyme or receptor involved in adipogenesis, given the reported activity nih.gov), molecular docking simulations can predict how the compounds might bind to the target site and estimate the binding affinity chemwhat.pt. This can help explain observed differences in activity among analogues and guide the design of compounds with improved binding characteristics chemwhat.pt. Docking studies can highlight specific interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and the target protein.

Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR aims to build mathematical models that correlate a compound's biological activity with its structural or physicochemical properties (descriptors). These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular volume, surface area, electrostatic potentials).

QSAR Model Development: QSAR models are typically built using a training set of compounds with known structures and activities. Statistical methods such as linear regression or partial least squares are used to find the best correlation between the descriptors and the biological activity.

Predictive Modeling: Once a robust QSAR model is developed and validated, it can be used to predict the activity of new, untested this compound derivatives based solely on their calculated molecular descriptors. This can help prioritize which compounds to synthesize and test experimentally, accelerating the drug discovery process labnovo.com.

Interpretation of QSAR Models: Analyzing the QSAR model can reveal which molecular descriptors are most important for activity, providing insights into the structural features and physicochemical properties that drive the biological response. For example, a QSAR model might indicate that lipophilicity (represented by LogP) or the presence of hydrogen bond donors/acceptors at specific positions are crucial for the activity of this compound analogues.

While specific detailed QSAR studies on this compound derivatives were not found in the provided search results, the application of these computational techniques, in conjunction with experimental synthesis and testing, would be a logical approach to fully elucidate the SAR of this compound and its analogues.

Biotechnological and Metabolic Engineering Approaches for 13 Epitorulosol Production

Microbial Host Systems for Recombinant Diterpenoid Production

Microbial hosts, particularly Escherichia coli and Saccharomyces cerevisiae, have emerged as prominent platforms for the heterologous production of terpenoids, including diterpenoids. These microorganisms offer advantages such as rapid growth, genetic manipulability, and the ability to utilize simple carbon sources chem960.com. The biosynthesis of diterpenoids in microbial systems typically involves introducing the genes encoding the necessary enzymes, primarily diterpene synthases and cytochrome P450 enzymes, into the host organism.

The universal precursors for terpenoid biosynthesis are isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). Microorganisms possess native pathways for the synthesis of these precursors, either the mevalonate (B85504) (MVA) pathway or the methylerythritol-4-phosphate (MEP) pathway. To enhance diterpenoid production, metabolic engineering strategies often focus on increasing the flux through these precursor pathways. This can involve overexpression of key enzymes in the MVA or MEP pathway or the introduction of an alternative pathway.

Escherichia coli and Saccharomyces cerevisiae are the most established hosts for terpenoid production due to extensive knowledge of their genetics, metabolism, and cell biology. S. cerevisiae is particularly noted for its ability to synthesize acetyl-CoA and NADPH, essential precursors for terpenoid production chem960.com. Engineered E. coli strains have been developed to produce various diterpenoids by introducing diterpene biosynthesis modules. Similarly, S. cerevisiae has been engineered for the production of diterpenoids, often involving the overexpression of native or heterologous geranylgeranyl pyrophosphate synthase (GGPPs) to increase the supply of the direct diterpenoid precursor, GGPP.

CRISPR-Cas systems have also been applied in microbial hosts to enhance terpenoid production by enabling efficient genome editing to control metabolic flux chem960.com.

While these microbial systems have shown success in producing various diterpenoids, challenges remain in achieving high titers and producing complex or highly functionalized diterpenoids. Optimization of gene expression, pathway balancing, and addressing product toxicity are ongoing areas of research in microbial diterpenoid production.

Plant Cell and Organ Culture Systems for Enhanced Diterpenoid Yields

Plant cell and organ cultures offer an alternative biotechnological approach for producing plant-derived secondary metabolites, including diterpenoids. These systems can provide a controlled environment for the biosynthesis and accumulation of valuable compounds, independent of geographical location or climate changes. Plant cell cultures have been investigated as a production strategy for terpenoids that are found in low yields from natural sources.

Various strategies have been employed to enhance diterpenoid yields in plant cell and organ cultures. These include optimization of the culture medium, selection of high-producing cell lines, precursor feeding, and elicitation. Elicitors, which can be biotic or abiotic factors, can activate the plant's defense mechanisms and stimulate the production of secondary metabolites, including diterpenoids. For example, methyl jasmonate (MJ) has been shown to increase the production of certain diterpenoids in Salvia species cell cultures, although it can sometimes negatively affect biomass growth.

Feeding of biosynthetic precursors to the culture medium can also enhance the yield of desired products. This approach is particularly useful when the precursors are readily available and inexpensive. Additionally, techniques such as hairy root cultures, immobilization of cells, and the use of adsorbents in the culture medium have been explored to improve diterpenoid production and facilitate product recovery.

Metabolic engineering of plant cell cultures, through techniques like gene overexpression or gene silencing, can be used to manipulate key pathways involved in terpenoid biosynthesis and enhance both selectivity and yield. Despite the potential, challenges in plant cell culture systems include slow growth rates and issues with scale-up for large-scale production.

Synthetic Biology Applications for Optimizing Biosynthetic Pathways

Synthetic biology plays a crucial role in optimizing the biosynthetic pathways for natural products, including diterpenoids, in both microbial and plant cell systems. This field combines engineering principles with biology to design and construct new biological parts, devices, and systems, or to re-design existing natural biological systems for specific purposes.

In the context of diterpenoid production, synthetic biology approaches can be used to:

Design and construct artificial metabolic pathways: This involves identifying and assembling genes encoding enzymes from different organisms to create a functional pathway for the target diterpenoid in a host system.

Optimize gene expression and pathway balancing: Synthetic biology tools allow for fine-tuning the expression levels of genes in the biosynthetic pathway to ensure efficient flow of intermediates and minimize the accumulation of toxic byproducts.

Engineer enzymes: Directed evolution and rational design can be used to modify the activity, specificity, and efficiency of key enzymes in the pathway, such as diterpene synthases and cytochrome P450 enzymes, to improve product yield and purity.

Develop genetic circuits: Designing regulatory elements and circuits can enable dynamic control of the biosynthetic pathway in response to environmental signals or metabolic cues.

Compartmentalization: Engineering the localization of enzymes or pathways within specific cellular compartments can improve pathway efficiency and reduce competing reactions.

Ecological and Evolutionary Significance of 13 Epitorulosol

Role in Plant Chemical Ecology (e.g., Defense Mechanisms, Resin Composition)

Diterpenes, including compounds like 13-epitorulosol, are a large and structurally diverse class of natural products found predominantly in plants and fungi, with some occurrences in bacteria. nih.govmdpi.com In plants, diterpenoids serve a variety of specialized roles, contributing to chemical ecology. rsc.orgoup.com These roles often involve defense mechanisms against herbivores and pathogens. libretexts.orgjmbfs.org Plant defense mechanisms can be preformed barriers like bark and cuticles, or inducible responses involving the production of toxic substances and enzymes. libretexts.orgjmbfs.org Secondary metabolites, such as many terpenoids, are not essential for primary metabolic processes but play a crucial role in defense. libretexts.org

This compound has been reported as a component of plant resins. For instance, it is found in the resin of the Chilean gymnosperm Austrocedrus chilensis, where a variety of diterpenes belonging to the labdane (B1241275), abietane (B96969), and isopimarane (B1252804) skeletons have been isolated. researchgate.netmdpi.com It has also been identified in larch oil, derived from Larix species, where it is classified among the neutral diterpenes, specifically bicyclic compounds of the labdane series. russiantaxifolin.com The presence of this compound in these resins suggests a potential contribution to the defensive properties of these plant exudates. Plant resins themselves can act as physical barriers and contain an array of bioactive compounds that deter feeding by herbivores or inhibit the growth of microorganisms. libretexts.orgjmbfs.org

While specific research detailing the precise defensive function of this compound in plant resins is limited in the provided search results, the broader understanding of diterpenes in plant defense supports its potential involvement. Studies on plant defense mechanisms highlight the accumulation of various secondary metabolites, including terpenoids, in response to infection or injury. libretexts.orgjmbfs.org

Contribution to the Biological Properties of Propolis and its Ecological Role in Apiculture

Propolis, a resinous mixture created by honey bees, incorporates plant exudates, including resins, mixed with beeswax, saliva, and enzymes. wikipedia.orgnih.govmdpi.com Bees utilize propolis for various purposes within the hive, such as sealing gaps, reinforcing structural stability, providing thermal insulation, and importantly, for defense against pathogens and predators. wikipedia.orgnih.govnih.govumn.edu This use of propolis for defense is considered an example of social immunity, benefiting the health of the entire colony. umn.edu

The chemical composition of propolis is highly variable, depending on the botanical sources available to the bees in a particular geographic region. wikipedia.orgnih.govmdpi.com This variability leads to different types of propolis with distinct chemical profiles. wikipedia.org Despite this variation, propolis is known to contain a complex mixture of compounds, including phenolic acids, flavonoids, and terpenoids, which contribute to its biological properties. nih.govmdpi.com

This compound has been identified as a component of propolis from various regions. For example, it was found in Greek propolis samples. znaturforsch.com The presence of this compound, alongside other diterpenes like totarol (B1681349) and ferruginol, in propolis samples traced back to the resin of the common cypress (Cupressus sempervirens) suggests that this plant resin is a source of these compounds for bees. znaturforsch.com

The inclusion of diterpenes, such as this compound, in propolis contributes to its diverse biological activities, including antimicrobial and antioxidant properties. mdpi.comnih.gov These properties are crucial for the ecological role of propolis in apiculture, helping bees maintain a hygienic environment within the hive and protect the colony from diseases. wikipedia.orgnih.govumn.edu Research indicates that when a colony is sick, bees may collect extra propolis, highlighting its role in fighting infection. umn.edu

The functional properties of propolis, largely attributed to its complex chemical composition including terpenes and phenolic compounds, underscore its significance in maintaining colony health and defense. mdpi.comnih.gov

Table 1: Presence of this compound in Propolis Samples

| Source Region | Botanical Source (Inferred/Identified) | Key Diterpenes Present (Examples) | This compound Presence | Reference |

| Greece | Cupressus sempervirens (suggested) | Totarol, Ferruginol, this compound | Detected | znaturforsch.com |

| Cameroon | Diterpene source | Acetylisocupressic acid, Agathadiol, Isocupressic acid, Isoagatholal, this compound | Detected | nih.gov |

| India | Unknown | Epitorulosol, 13-Epitorreferol, Agathadiol, Manool, Copalol, etc. | Detected (as epitorulosol) | mdpi.com |

Note: The term "Epitorulosol" is sometimes used interchangeably with "this compound" in the literature. mdpi.comnih.gov

Evolutionary Aspects of Diterpene Production in Relevant Plant and Microbial Lineages

The biosynthesis of diterpenoids, which are derived from geranylgeranyl diphosphate (B83284) (GGDP), involves diterpene synthases (DTSs) that cyclize GGDP into various carbon scaffolds. nih.gov Diterpenoid biosynthesis has been extensively studied in plants and fungi, and increasingly, bacteria are recognized as producers of these compounds. nih.govmdpi.com

Evolutionary studies suggest that plant DTSs likely evolved from bacterial type I and II enzymes through gene fusion events. nih.govoup.com This led to the development of bifunctional enzymes in plants capable of catalyzing both types of cyclization reactions. nih.gov Monofunctional DTSs in plants may still retain vestiges of ancestral bacterial domains. nih.gov

Diterpenoid biosynthesis appears to have arisen very early in the evolution of land plants, enabling the production of a wide array of natural products. rsc.org The initial appearance of this metabolism in plants may have been linked to the biosynthesis of phytohormones, such as gibberellins, which are derived from ent-kaurene (B36324). rsc.orgoup.com The production of ent-kaurene is hypothesized to have arisen early in land plant evolution through the acquisition of a bifunctional cyclase. rsc.orgoup.com

While plants are the most prolific producers of diterpenoids, fungi also produce a variety of these compounds, sometimes with similar biosynthetic pathways to those in plants, but also with unique structures, suggesting differing evolutionary paths. mdpi.com The discovery of bifunctional diterpene cyclases/synthases in bacteria further supports a bacterial origin for the plant terpene synthase gene family. oup.com The relatedness of bacterial DCSs to plant TPSs, particularly the production of ent-kaurene by certain bacterial enzymes, resembles the activity expected for the original TPS acquired during land plant evolution for phytohormone biosynthesis. oup.com

The evolutionary history of diterpene production involves horizontal gene transfer and gene duplication events, leading to the diversification of DTS enzymes and the vast structural diversity of diterpenoids observed in nature across different kingdoms. nih.govrsc.orgoup.com The presence of specific diterpenes like this compound in both plant resins and propolis reflects the ecological interaction where bees utilize plant-produced compounds, highlighting the evolutionary interplay between plants and insects.

Table 2: Evolutionary Context of Diterpene Synthases

| Organism Type | Terpene Synthase (TS) Type | Characteristics | Evolutionary Notes | Reference |

| Bacteria | Type I, Type II, Bifunctional | Single domain (Type I/II), or fused domains (Bifunctional) | Proposed origin of plant TPS gene family; Bifunctional enzymes found in bacteria. nih.govoup.com | nih.govoup.com |

| Plants | TPS (Class I and II) | Often contain multiple domains (αβγ-tridomain or vestigial domains) | Likely evolved from bacterial fusion; Early evolution linked to phytohormones. nih.govrsc.orgoup.com | nih.govrsc.orgoup.com |

| Fungi | Various | Evolved systems for diversity; Some pathways similar to plants. | Reveal possibility of differing biological evolution despite similar pathways. mdpi.com | mdpi.com |

Q & A

Q. What experimental methods are commonly used to synthesize and characterize 13-Epitorulosol?

Synthesis typically involves multi-step organic reactions, with characterization relying on spectroscopic techniques:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) for structural elucidation.

- High-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- X-ray crystallography for absolute configuration determination (if crystalline derivatives are obtainable).

Methodological Note: Optimize reaction conditions (e.g., solvent, temperature) using Design of Experiments (DoE) to minimize side products .

Q. How can researchers ensure reproducibility in this compound studies?

- Detailed Protocols: Publish step-by-step synthetic procedures, including purification methods (e.g., column chromatography gradients, HPLC conditions).

- Data Transparency: Share raw spectral data (e.g., NMR FID files) in supplementary materials to allow independent verification .

- Reference Standards: Use commercially available or in-house validated standards for comparative analysis .

Q. Table 1: Key Analytical Techniques for this compound Characterization

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Systematic Meta-Analysis: Compare studies using standardized metrics (e.g., IC₅₀ values normalized to cell lines/assay conditions).

- Confounding Variables: Control for solvent effects (e.g., DMSO concentration), batch-to-batch purity variations, and cell culture conditions .

- Orthogonal Assays: Validate findings using alternative methods (e.g., in vitro enzymatic vs. whole-cell assays) .

Q. What computational strategies are effective for predicting this compound’s metabolic pathways?

- In Silico Tools: Use software like Schrödinger’s ADMET Predictor or SwissADME to model phase I/II metabolism.

- Docking Studies: Perform molecular dynamics simulations with cytochrome P450 isoforms to identify probable oxidation sites .

- Validation: Cross-reference predictions with in vitro microsomal stability assays .

Q. Table 2: Conflicting Bioactivity Data and Resolution Strategies

| Study A (2022) | Study B (2023) | Proposed Resolution Methodology |

|---|---|---|

| IC₅₀ = 5 μM (HeLa cells) | IC₅₀ = 20 μM (HEK293 cells) | Normalize to cell viability assays |

| Solvent: 0.1% DMSO | Solvent: 0.5% DMSO | Re-test with matched solvent controls |

Q. How can researchers design experiments to elucidate this compound’s mechanism of action?

- Target Deconvolution: Combine affinity chromatography (chemical proteomics) with CRISPR-Cas9 knockout screens to identify binding partners .

- Pathway Analysis: Use transcriptomics (RNA-seq) and metabolomics (LC-MS) to map downstream effects in treated cell lines .

- Negative Controls: Include structurally analogous but inactive compounds to rule out nonspecific effects .

Methodological Guidelines for Literature Review

- Source Prioritization: Focus on peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) over preprint platforms. Use Google Scholar alerts for new publications, filtering by citations/year .

- Data Extraction: Create standardized tables to collate physicochemical properties, bioactivity, and synthetic yields across studies .

- Critical Appraisal: Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to assess study relevance and bias .

Data Management and Reporting

- Supplementary Materials: Archive raw datasets (e.g., NMR spectra, crystallographic CIF files) in repositories like Zenodo or institutional databases .

- Ethical Compliance: Disclose conflicts of interest (e.g., funding sources) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.